molecular formula C20H16N2O B597316 7-Phenyl-5-phenylmethoxyimidazo[1,2-a]pyridine CAS No. 1207839-26-6

7-Phenyl-5-phenylmethoxyimidazo[1,2-a]pyridine

Cat. No.: B597316
CAS No.: 1207839-26-6
M. Wt: 300.361
InChI Key: YGZQCFGCGOSEJQ-UHFFFAOYSA-N
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Description

7-Phenyl-5-phenylmethoxyimidazo[1,2-a]pyridine: is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a fused imidazole and pyridine ring system with a benzyloxy group at the 5-position and a phenyl group at the 7-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Phenyl-5-phenylmethoxyimidazo[1,2-a]pyridine typically involves the following steps:

    Formation of the Imidazo[1,2-a]pyridine Core: The imidazo[1,2-a]pyridine core can be synthesized through the cyclization of 2-aminopyridine with an appropriate aldehyde or ketone under acidic or basic conditions.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced through the reaction of the imidazo[1,2-a]pyridine core with benzyl bromide in the presence of a base such as potassium carbonate.

    Introduction of the Phenyl Group: The phenyl group can be introduced through a Suzuki-Miyaura coupling reaction between the imidazo[1,2-a]pyridine core and phenylboronic acid in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-Phenyl-5-phenylmethoxyimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, to form corresponding benzoic acid derivatives.

    Reduction: Reduction reactions can be performed on the imidazo[1,2-a]pyridine core to yield dihydroimidazo[1,2-a]pyridine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzyloxy group, to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common nucleophiles include alkoxides, thiolates, and amines.

Major Products

The major products formed from these reactions include benzoic acid derivatives, dihydroimidazo[1,2-a]pyridine derivatives, and various substituted imidazo[1,2-a]pyridines.

Scientific Research Applications

7-Phenyl-5-phenylmethoxyimidazo[1,2-a]pyridine has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: It is studied for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 7-Phenyl-5-phenylmethoxyimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes and receptors involved in various biological processes, such as kinases and G-protein-coupled receptors.

    Pathways Involved: It modulates signaling pathways related to inflammation, cell proliferation, and apoptosis, leading to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine: The parent compound without the benzyloxy and phenyl groups.

    5-(Benzyloxy)-imidazo[1,2-a]pyridine: Similar structure but lacks the phenyl group.

    7-Phenylimidazo[1,2-a]pyridine: Similar structure but lacks the benzyloxy group.

Uniqueness

7-Phenyl-5-phenylmethoxyimidazo[1,2-a]pyridine is unique due to the presence of both the benzyloxy and phenyl groups, which contribute to its distinct chemical and biological properties. These substituents enhance its stability, solubility, and bioactivity compared to similar compounds.

Properties

CAS No.

1207839-26-6

Molecular Formula

C20H16N2O

Molecular Weight

300.361

IUPAC Name

7-phenyl-5-phenylmethoxyimidazo[1,2-a]pyridine

InChI

InChI=1S/C20H16N2O/c1-3-7-16(8-4-1)15-23-20-14-18(17-9-5-2-6-10-17)13-19-21-11-12-22(19)20/h1-14H,15H2

InChI Key

YGZQCFGCGOSEJQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC2=CC(=CC3=NC=CN23)C4=CC=CC=C4

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of bromoacetaldehyde dimethyl acetal (0.16 mL, 1.38 mmol) in water (2 mL) was added hydrochloric acid (0.046 mL, 0.276 mmol). After stirring at room temperature for 2 hours, the reaction was heated to 80° C. for 40 mins to give a clear solution. The reaction was cooled down to room temperature, and sodium bicarbonate (147 mg, 1.75 mmol) was added, followed by a solution of 6-(benzyloxy)-4-phenylpyridin-2-amine (254 mg, 0.919 mmol) in 1,4-dioxane (2 mL). The reaction was stirred overnight at ambient temperature, then diluted with ethyl acetate, filtered and concentrated. The residue was purified by column chromatography on silica gel (methanol/ethyl acetate gradient) to give 5-(benzyloxy)-7-phenylimidazo[1,2-a]pyridine. LRMS (ESI) calculated for C20H17N2O [M+H]+, 301.1; found 301.0.
Quantity
0.16 mL
Type
reactant
Reaction Step One
Quantity
0.046 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
147 mg
Type
reactant
Reaction Step Two
Name
6-(benzyloxy)-4-phenylpyridin-2-amine
Quantity
254 mg
Type
reactant
Reaction Step Three
Quantity
2 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

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